molecular formula C18H26N6O B7191748 N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(2-methylphenyl)piperazine-1-carboxamide

N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B7191748
M. Wt: 342.4 g/mol
InChI Key: JCQRPCNWHDIQOZ-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(2-methylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a triazole ring, a piperazine ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-14-7-5-6-8-15(14)22-9-11-23(12-10-22)17(25)20-16-19-13-24(21-16)18(2,3)4/h5-8,13H,9-12H2,1-4H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQRPCNWHDIQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=NN(C=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(2-methylphenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Piperazine Ring Formation: The piperazine ring is often formed through a nucleophilic substitution reaction involving a suitable diamine and a halogenated compound.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated compounds, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(2-methylphenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-phenylpiperazine-1-carboxamide
  • N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(2-chlorophenyl)piperazine-1-carboxamide

Uniqueness

N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(2-methylphenyl)piperazine-1-carboxamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

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